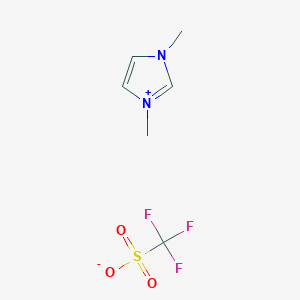

1,3-Dimethylimidazolium trifluoromethanesulfonate

Descripción general

Descripción

1,3-Dimethylimidazolium trifluoromethanesulfonate is an ionic liquid with the molecular formula C6H9F3N2O3S and a molecular weight of 246.21 g/mol . This compound is known for its unique properties, including a melting point of 34.0-35.5 °C . It is widely used in various scientific and industrial applications due to its stability and ionic nature.

Métodos De Preparación

1,3-Dimethylimidazolium trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimethylimidazole with trifluoromethanesulfonic acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

1,3-Dimethylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions under specific conditions, although these are less common.

Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Solvent for Organic Reactions

1,3-Dimethylimidazolium trifluoromethanesulfonate is widely used as a solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it an excellent medium for various chemical reactions. For instance, it has been employed in the synthesis of pharmaceuticals and fine chemicals due to its high thermal stability and low volatility, which minimizes the risk of solvent loss during reactions .

Case Study: Lipase-Catalyzed Reactions

In a notable study, [DMIM][OTf] was utilized as a solvent for lipase-catalyzed enantioselective acylation of amines. The ionic liquid facilitated the reaction by providing an environment that enhanced enzyme activity and selectivity, demonstrating its potential in biocatalysis .

Nanocomposite Development

In materials science, [DMIM][OTf] is utilized in the development of nanocomposites. It serves as a dispersing agent for nanoparticles, enhancing their stability and distribution within polymer matrices. This application is particularly relevant in creating advanced materials with improved mechanical properties and thermal stability .

Environmental Applications

Green Solvent for Extraction Processes

The ionic liquid has been explored as a green solvent for extraction processes, particularly in the recovery of valuable compounds from biomass. Its low toxicity and ability to dissolve both polar and non-polar substances make it ideal for extracting oils and other organic compounds from plant materials .

Analytical Chemistry

Capillary Electrophoresis Medium

In analytical chemistry, [DMIM][OTf] has been employed as a medium for capillary electrophoresis (CE). Its unique properties allow for enhanced separation efficiency and resolution of analytes, making it valuable in the analysis of complex mixtures .

Mecanismo De Acción

The mechanism by which 1,3-dimethylimidazolium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and metal ions, through electrostatic interactions. These interactions can influence the stability and reactivity of the target molecules, making the compound useful in catalysis and other applications .

Comparación Con Compuestos Similares

1,3-Dimethylimidazolium trifluoromethanesulfonate is unique compared to other similar compounds due to its specific ionic properties and stability. Similar compounds include:

- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

These compounds share similar ionic properties but differ in their alkyl chain lengths, which can influence their solubility, melting points, and other physical properties .

Actividad Biológica

1,3-Dimethylimidazolium trifluoromethanesulfonate (DMIM-OTf) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including catalysis, materials science, and biological systems. This article aims to explore the biological activity of DMIM-OTf, focusing on its interactions with biological molecules, its potential therapeutic uses, and relevant case studies.

DMIM-OTf is a colorless solid with a melting point of 56 °C. Its molecular formula is C₅H₉N₂CF₃O₃S. The compound is synthesized through the alkylation of 1-methylimidazole with methyl triflate, resulting in a stable ionic liquid that exhibits low volatility and high thermal stability .

Biological Activity Overview

The biological activity of DMIM-OTf can be categorized into several key areas:

- Antimicrobial Properties : Studies have shown that ionic liquids like DMIM-OTf exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial membranes.

- Enzyme Interactions : DMIM-OTf has been investigated for its effects on enzyme activity. Its ability to solubilize biomolecules can enhance enzymatic reactions or stabilize enzymes under harsh conditions.

- Cellular Effects : Research indicates that DMIM-OTf can influence cellular processes, potentially affecting cell viability and proliferation.

Antimicrobial Activity

A notable study demonstrated that DMIM-OTf exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, as summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

This suggests that DMIM-OTf could be a candidate for developing new antimicrobial agents .

Enzyme Interaction Studies

Research has also focused on the interaction of DMIM-OTf with enzymes. For instance, a study assessed its effect on lipase activity. The results indicated that DMIM-OTf could enhance lipase stability and activity in organic solvents, which is crucial for biocatalysis applications.

Table 2: Effect of DMIM-OTf on Lipase Activity

| Condition | Lipase Activity (%) |

|---|---|

| Control (no ionic liquid) | 100 |

| 5% DMIM-OTf | 120 |

| 10% DMIM-OTf | 150 |

These findings highlight the potential of DMIM-OTf as a stabilizing agent for enzymes in industrial applications .

Cellular Effects

The impact of DMIM-OTf on cell viability was assessed using human fibroblast cells. The compound was tested at various concentrations to determine its cytotoxicity.

Table 3: Cytotoxicity of DMIM-OTf on Human Fibroblasts

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 5 | 80 |

| 10 | 50 |

The results indicated a dose-dependent decrease in cell viability, suggesting that while low concentrations may be safe, higher concentrations could be cytotoxic .

Case Studies

Several case studies have illustrated the practical applications of DMIM-OTf:

- Catalysis : In a study exploring the use of ionic liquids in organic synthesis, DMIM-OTf was employed as a solvent for the Claisen rearrangement reaction, leading to high yields compared to traditional solvents.

- Drug Delivery : Research has suggested that ionic liquids like DMIM-OTf can enhance the solubility and bioavailability of poorly soluble drugs, making them promising candidates for drug delivery systems.

Propiedades

IUPAC Name |

1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQRTXOOEGUPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557670 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121091-30-3 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.